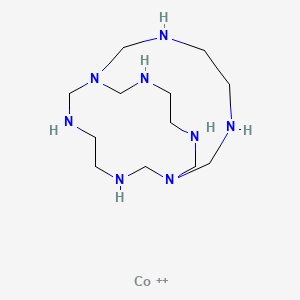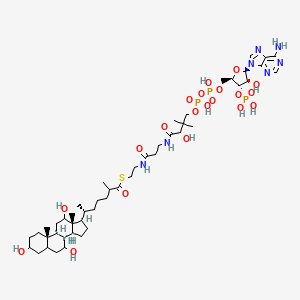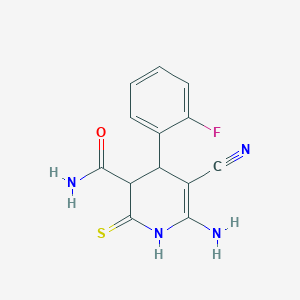
6-amino-5-cyano-4-(2-fluorophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-5-cyano-4-(2-fluorophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyridine-3-carboxamide is an organonitrogen compound and an organooxygen compound. It derives from a beta-amino acid.
Scientific Research Applications
Non-Linear Optical (NLO) Properties and Anticancer Activity
Jayarajan et al. (2019) synthesized compounds closely related to the chemical and investigated their non-linear optical properties. They also performed molecular docking studies, which suggested potential for anticancer activity due to interactions near the colchicine binding site of tubulin. This could contribute to the inhibition of tubulin polymerization (Jayarajan et al., 2019).
Aminomethylation in Heterocycle Synthesis
Dotsenko et al. (2012) explored the aminomethylation of a similar compound, demonstrating its utility in the synthesis of complex heterocycles, which are important in various fields of chemistry and pharmacology (Dotsenko et al., 2012).
Synthesis Methods
Shitan (2014) investigated the synthesis process of a related compound, focusing on developing a simple, high-yielding, time-saving, and environmentally friendly method. This research highlights the importance of efficient synthesis techniques in pharmaceutical research (Shitan, 2014).
Structural and Tautomeric Studies
Quiroga et al. (1999) studied compounds with structural similarities, emphasizing the importance of NMR and X-ray diffraction in determining their structural and tautomeric properties. These studies are crucial for understanding the chemical behavior of such compounds (Quiroga et al., 1999).
Development of Antibacterial Drugs
Ahmed (2007) focused on the synthesis of compounds with potential as antibiotics, highlighting the relevance of this chemical class in the development of new antibacterial drugs (Ahmed, 2007).
properties
Product Name |
6-amino-5-cyano-4-(2-fluorophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyridine-3-carboxamide |
|---|---|
Molecular Formula |
C13H11FN4OS |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
6-amino-5-cyano-4-(2-fluorophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11FN4OS/c14-8-4-2-1-3-6(8)9-7(5-15)11(16)18-13(20)10(9)12(17)19/h1-4,9-10H,16H2,(H2,17,19)(H,18,20) |
InChI Key |
YAAPJKWMAGHGGK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2C(C(=S)NC(=C2C#N)N)C(=O)N)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(C(=S)NC(=C2C#N)N)C(=O)N)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



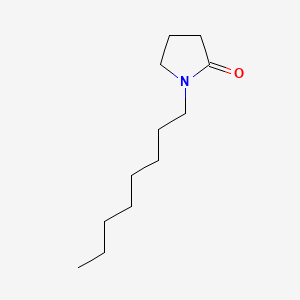

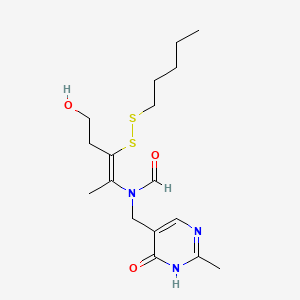
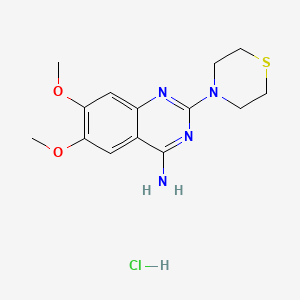

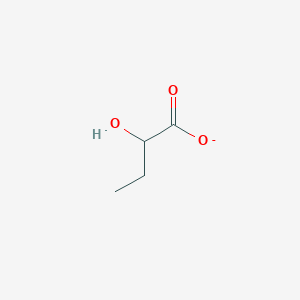
![disodium 6-chloro-4-oxo-10-propyl-4H-pyrano[3,2-g]quinoline-2,8-dicarboxylate](/img/structure/B1229359.png)

![N-[4-(4-fluorophenyl)sulfonylphenyl]acetamide](/img/structure/B1229364.png)
![2-[2-Hydroxy-6-[[2-[5-[5-(6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1229365.png)
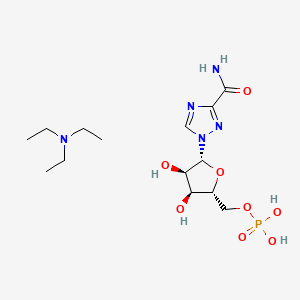
![4-[[2-[[3-[(2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[2-[[4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]butanoyl]amino]-3-hydroxypropanoyl]amino]-5-[(1-carboxy-2-hydroxyethyl)amino]-5-oxopentanoic acid](/img/structure/B1229367.png)
